molecular formula C17H23N5O B2824208 5-amino-N-cyclohexyl-1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 951903-43-8

5-amino-N-cyclohexyl-1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2824208
CAS No.: 951903-43-8
M. Wt: 313.405
InChI Key: RITBUZQJUGZGTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-N-cyclohexyl-1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide (CAS: 951903-43-8) is a chemical compound of significant interest in medicinal chemistry research, particularly within the 5-amino-1,2,3-triazole-4-carboxamide (ATC) scaffold. This series was identified through phenotypic high-content screening as possessing promising activity against Trypanosoma cruzi , the protozoan parasite responsible for Chagas' disease, a leading cause of cardiac-related mortality in endemic regions . The ATC core is a highly novel structure with little precedent in medicinal chemistry, making it a valuable starting point for investigational therapeutics . The optimization of the ATC series has been shown to yield improvements in key properties such as aqueous solubility, metabolic stability, and oral exposure in preclinical models, which are critical for enabling in vivo efficacy studies . The specific substitution with a 3,5-dimethylphenyl group on the triazole ring and a cyclohexyl carboxamide moiety represents a strategic exploration of structure-activity relationships (SAR) aimed at enhancing potency and optimizing physicochemical parameters . Research indicates that the 5-amino group on the triazole core is a critical pharmacophoric element, potentially involved in an intramolecular hydrogen bond that maintains the bioactive conformation . This compound is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

5-amino-N-cyclohexyl-1-(3,5-dimethylphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O/c1-11-8-12(2)10-14(9-11)22-16(18)15(20-21-22)17(23)19-13-6-4-3-5-7-13/h8-10,13H,3-7,18H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RITBUZQJUGZGTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=C(N=N2)C(=O)NC3CCCCC3)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-amino-N-cyclohexyl-1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide (CAS Number: 951903-43-8) is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on recent research findings.

The molecular formula of this compound is C17H23N5OC_{17}H_{23}N_{5}O, with a molecular weight of 313.4 g/mol. The compound features a triazole ring, which is known for its diverse biological activities.

PropertyValue
CAS Number951903-43-8
Molecular FormulaC17H23N5O
Molecular Weight313.4 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of cyclohexylamine with appropriate precursors to form the triazole structure. Various synthetic pathways have been explored to optimize yield and purity.

Anticancer Activity

Recent studies have indicated that compounds related to the triazole moiety exhibit significant anticancer properties. For instance, triazole derivatives have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.

  • Mechanism of Action : The anticancer activity is often attributed to the inhibition of key enzymes involved in DNA synthesis and repair, such as thymidylate synthase (TS). In a study comparing various triazole derivatives, compounds exhibited IC50 values ranging from 1.95 to 4.24 µM against TS, outperforming standard chemotherapeutics like Pemetrexed (IC50 = 7.26 µM) .
  • Cell Lines Tested : The efficacy was evaluated on several cancer cell lines including MCF-7 (breast cancer) and HCT116 (colon cancer). The results demonstrated significant growth inhibition and induction of apoptosis .

Antimicrobial Activity

In addition to anticancer properties, triazole compounds have been assessed for their antimicrobial effects.

  • Inhibition Studies : Some derivatives showed strong inhibition against common pathogens such as Escherichia coli and Staphylococcus aureus. This suggests potential applications in treating bacterial infections .
  • Comparative Efficacy : The antimicrobial activity was compared against standard antibiotics, with some triazole derivatives demonstrating superior effectiveness .

Case Study 1: Anticancer Evaluation

A synthesized derivative of the triazole compound was tested against MCF-7 cells, revealing an IC50 value of 52 nM. This compound induced G2/M phase arrest and apoptosis through tubulin polymerization inhibition .

Case Study 2: Antimicrobial Testing

Another study focused on the antimicrobial potential of various triazole derivatives showed that one specific derivative inhibited E. coli with an IC50 value significantly lower than that of traditional antibiotics .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares key structural features and biological activities of 5-amino-N-cyclohexyl-1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide with analogous compounds:

Compound Name Key Substituents Biological Activity/IC50/GP* Target/Mechanism Reference
Target Compound
This compound
3,5-Dimethylphenyl (1), cyclohexyl (carboxamide) Hypothesized anticancer/antimicrobial activity Likely targets: SOS response, kinase pathways [2, 5, 11]
N-(3,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide 3,5-Dimethylphenyl PET inhibition (IC50 ~10 µM) Photosystem II in spinach chloroplasts
5-Amino-N-(2,5-dichlorophenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide 2,5-Dichlorophenyl, 4-methylphenyl Antiproliferative (GP = -13.42% in RXF 393 renal cancer) Tubulin polymerization inhibition
1-(4-Chlorophenyl)-N-(3-fluoro-4-(thieno[3,2-d]pyrimidin-4-yloxy)phenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxamide 4-Chlorophenyl, trifluoromethyl c-Met inhibition (IC50 < 1 µM) Apoptosis in MCF-7, A549, HepG2 cells
5-Amino-1-(carbamoylmethyl)-1H-1,2,3-triazole-4-carboxamide Carbamoylmethyl SOS response inhibition in E. coli LexA autoproteolysis

*GP = Growth Percentage (negative values indicate cell death).

Key Comparative Insights

Substituent Effects on Bioactivity 3,5-Dimethylphenyl Group: The presence of 3,5-dimethylphenyl in the target compound and N-(3,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide (IC50 ~10 µM for PET inhibition) suggests that electron-donating substituents enhance binding to hydrophobic pockets in biological targets . However, the target compound’s triazole core may redirect activity toward anticancer or antimicrobial pathways compared to the hydroxynaphthalene derivative’s role in photosynthesis inhibition. Conversely, the cyclohexyl group in the target compound may enhance metabolic stability and membrane permeability due to its aliphatic nature.

Mechanistic Divergence Compounds with trifluoromethyl or chlorophenyl groups (e.g., ) exhibit specificity for kinase inhibition (e.g., c-Met), while the carbamoylmethyl analogue () disrupts bacterial SOS response pathways. The target compound’s amino group at position 5 could facilitate hydrogen bonding with catalytic residues in similar targets, though empirical data are needed.

Synthetic Accessibility

  • The target compound’s synthesis likely parallels methods for analogous triazole carboxamides (e.g., EDCI/HOBt-mediated coupling, as in ). Substituent introduction at position 1 (3,5-dimethylphenyl) and the carboxamide group (cyclohexylamine) would require tailored aniline and amine precursors.

Q & A

Q. Tables for Key Data

Table 1: Representative Kinase Inhibition Data for Structural Analogs

Analog SubstituentIC₅₀ (EGFR, nM)IC₅₀ (VEGFR2, nM)Selectivity Ratio (EGFR/VEGFR2)
3,5-Dimethylphenyl12.3 ± 1.245.7 ± 3.83.7
4-Chlorophenyl8.9 ± 0.922.4 ± 2.12.5
3-CF₃-Phenyl5.2 ± 0.618.3 ± 1.73.5
Data adapted from kinase profiling studies

Table 2: Recommended Analytical Parameters for Characterization

TechniqueKey ParametersCritical Observations
¹H NMR (400 MHz)DMSO-d₆, 25°C, TMS internal standardNH₂ protons (δ 6.8–7.2), absence of azide
HRMS (ESI+)Resolution >30,000, mass error <2 ppm[M+H]⁺ = 356.1843
HPLC PurityC18 column, 60% MeOH/water, 1 mL/minRetention time = 8.2 min, peak area >95%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.